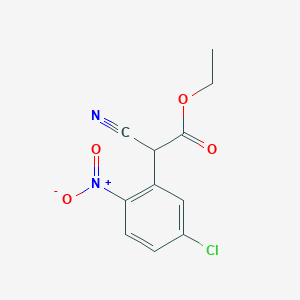

Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

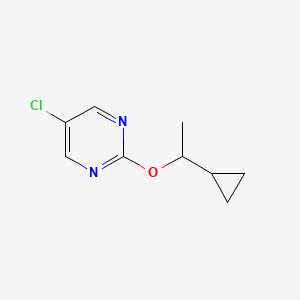

Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate (ECNCA) is a synthetic compound with a wide range of applications in scientific research. ECNCA is used as a reagent in organic synthesis and has been studied for its potential use in a variety of biochemical and physiological processes. ECNCA has been found to be a useful tool in the synthesis of various compounds and has been studied for its potential applications in drug discovery and development.

Aplicaciones Científicas De Investigación

Synthesis of Oxindol-Derivatives

Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate can be utilized in the synthesis of oxindol-derivatives. Chlorobenzenes activated by a nitro group in the ortho position undergo smooth nucleophilic substitution, leading to the production of oxindole and indole derivatives (Grob & Weißbach, 1961).

Generation of Nitrile Oxides

The compound is a source for generating different nitrile oxides. Various treatments can lead to the production of distinct types of nitrile oxides, depending on the reaction conditions (Leslie-Smith, Paton, & Webb, 1994).

Molluscicidal Properties

Ethyl chloroformate/DMF mixtures with related compounds have been used to synthesize derivatives with molluscicidal properties, indicating potential applications in controlling schistosomiasis intermediaries (El-bayouki & Basyouni, 1988).

Arylation Processes

The compound is involved in arylation processes, particularly in the synthesis of phenyllead triacetate from diorganolead compounds (Kozyrod & Pinhey, 1983).

Synthesis of Anticancer Agents

This compound is instrumental in synthesizing derivatives of oxindole, indole, and related compounds, showing potential in the development of anticancer agents (Temple et al., 1983).

Synthesis of Hydroxamic Acids and Ureas

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a related compound, is used for synthesizing hydroxamic acids and ureas, indicating applications in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).

Propiedades

IUPAC Name |

ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O4/c1-2-18-11(15)9(6-13)8-5-7(12)3-4-10(8)14(16)17/h3-5,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPYESOIBWIFFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(Difluoromethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2921587.png)

![3-(2,6-dichlorophenyl)-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2921596.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2921597.png)

![2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetohydrazide](/img/structure/B2921598.png)

![4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2921600.png)